Product packaging for (Z)-2-Methyl-2-buten-1-ol(Cat. No.:CAS No. 19319-26-7)

(Z)-2-Methyl-2-buten-1-ol

Cat. No.: B178693
CAS No.: 19319-26-7
M. Wt: 86.13 g/mol
InChI Key: NEJDKFPXHQRVMV-HYXAFXHYSA-N
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Description

(Z)-2-Methyl-2-buten-1-ol, a compound with the molecular formula C5H10O and a molecular weight of 86.13 g/mol, is a clear, colorless liquid classified as a primary alcohol . It is characterized by a green, oily organoleptic profile, which makes it a compound of interest in flavor and fragrance research . This substance has been identified as a volatile component in various fruits and herbs, including blackberries, sweet cherries, and prickly pears, positioning it as a potential biomarker for consumption studies and research into the aroma profiles of natural products . This compound is provided for Research Use Only and is intended for use in analytical and laboratory chemical applications. It is not for diagnostic, therapeutic, or consumer use. Physical and Chemical Properties (Predicted/Experimental): • Boiling Point: ~141.5 °C (est.) • Flash Point: ~50.3 °C (est.) • logP (o/w): ~1.00 - 1.24 (est.) • Water Solubility: High (est. ~91.2 g/L) • Vapor Pressure: ~2.4 mmHg at 25 °C (est.) Researchers can leverage this compound in studies involving organic synthesis, where its primary alcohol functional group and double-bond stereochemistry can be utilized, as well as in analytical applications as a standard for chromatography and mass spectrometry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B178693 (Z)-2-Methyl-2-buten-1-ol CAS No. 19319-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19319-26-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-2-methylbut-2-en-1-ol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3-

InChI Key

NEJDKFPXHQRVMV-HYXAFXHYSA-N

SMILES

CC=C(C)CO

Isomeric SMILES

C/C=C(/C)\CO

Canonical SMILES

CC=C(C)CO

Other CAS No.

4675-87-0

Pictograms

Flammable; Irritant

Synonyms

(E)-2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol, (E)-isomer
2-methyl-2-buten-1-ol, (Z)-isome

Origin of Product

United States

Advanced Synthetic Methodologies for Z 2 Methyl 2 Buten 1 Ol and Its Derivatives

Chemo- and Stereoselective Synthesis of (Z)-2-Methyl-2-buten-1-ol

The synthesis of the (Z)-isomer of 2-methyl-2-buten-1-ol (B1231688) requires precise control of stereochemistry, which has been addressed through various innovative metal-catalyzed and classical organic reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds with high stereoselectivity. thermofisher.com A highly effective method for synthesizing (Z)-3-methyl-2-alken-1-ols involves the cross-coupling of (Z)-3-iodo-2-buten-1-ol with organometallic reagents, particularly organozincs (a variant of the Negishi coupling). thermofisher.comresearchgate.net This reaction proceeds in the presence of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and allows for the introduction of various organic groups while retaining the Z-configuration of the starting vinyl iodide with high fidelity. researchgate.net The zinc-protected (Z)-3-iodo-2-buten-1-ol is coupled with organozinc compounds, catalyzed by 1–5 mol% of the palladium complex, to yield the desired Z-allylic alcohols. researchgate.net Similarly, palladium-catalyzed coupling reactions with arylboronic acids (Suzuki coupling) have been successfully employed, demonstrating the broad applicability of these methods in constructing complex molecules. thermofisher.comscholaris.ca

Table 1: Palladium-Catalyzed Synthesis of (Z)-3-Methyl-2-alken-1-ols

Starting Material Coupling Partner Catalyst Product Class Stereoselectivity Reference
(Z)-3-Iodo-2-buten-1-ol Organozinc Reagents Pd(PPh₃)₄ or Cl₂Pd(PPh₃)₂ (Z)-3-Methyl-2-alken-1-ols High researchgate.net

A robust, two-step protocol for generating Z-trisubstituted alkene synthons involves zirconium-catalyzed methylalumination (ZMA) of an alkyne followed by a controlled stereoisomerization. nih.gov The process begins with the highly stereoselective carboalumination of a terminal alkyne, such as 3-butyn-1-ol, using trimethylaluminum (B3029685) (AlMe₃) and a catalytic amount of dichlorobis(cyclopentadienyl)zirconium (Cp₂ZrCl₂). nih.govresearchgate.net This reaction initially produces the (E)-alkenyl aluminum intermediate with high stereoselectivity (≥98–99%). nih.gov

The crucial step for obtaining the desired Z-isomer is the subsequent E-to-Z isomerization promoted by anhydrous aluminum chloride (AlCl₃). nih.gov Treating the (E)-alkenylalane intermediate with AlCl₃ at 50 °C for 6 hours facilitates a facile and highly efficient isomerization to the (Z)-configuration. nih.govresearchgate.net Subsequent quenching with iodine yields the versatile synthon, (Z)-4-iodo-3-methyl-3-buten-1-ol, with ≥98% Z-isomeric purity and in high chemical yield. nih.govpurdue.edu This improved procedure avoids the harsh, multi-day reflux conditions previously required for isomerization, making the synthesis of (Z)-isoprenoid precursors more practical and efficient. nih.gov

Table 2: Zirconium-Catalyzed Synthesis and Isomerization of (Z)-4-Iodo-3-methyl-3-buten-1-ol

Step Reactants Reagents Conditions Product Yield Isomeric Purity Reference
1. Methylalumination 3-Butyn-1-ol Cp₂ZrCl₂, AlMe₃ 23 °C, 4 h (E)-4-Alumino-3-methyl-3-buten-1-ol intermediate - ≥98% E nih.gov

The Wittig reaction is a classical and powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The stereochemical outcome of the reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. organic-chemistry.org Specifically for the synthesis of (Z)-alkenes, non-stabilized ylides are employed. wikipedia.orgorganic-chemistry.org These reactive ylides react with aldehydes or ketones through a mechanism that is believed to involve a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com The kinetic pathway favors the formation of the cis-substituted oxaphosphetane (from an erythro betaine-like transition state), which then decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. wikipedia.org This strategy has been successfully applied to the direct and highly stereoselective synthesis of Z-trisubstituted allylic alcohols. acs.org

Alternative synthetic routes to 2-methyl-2-buten-1-ol include direct alkylation and isomerization pathways. smolecule.com One approach involves the alkylation of 2-buten-1-ol with a suitable methylating agent, such as methyl iodide, to introduce the C2-methyl group. smolecule.com Another key strategy is the catalytic isomerization of the structural isomer, 3-methyl-3-buten-1-ol (B123568), to the more thermodynamically stable 2-methyl-2-buten-1-ol. smolecule.com The regioselectivity of such reactions can be a critical factor; for instance, in reactions involving Grignard reagents, competition between C-alkylation and O-alkylation can occur, with the outcome influenced by steric and electronic factors of the substrate and reagent. mdpi.com

The Prins reaction, an acid-catalyzed condensation between an alkene and an aldehyde, provides a pathway to various oxygenated compounds, including unsaturated alcohols. smolecule.comacs.org In the context of 2-methyl-2-buten-1-ol synthesis, the reaction typically involves isobutene and formaldehyde (B43269) in the presence of an acid catalyst. smolecule.com The mechanism involves the protonation of the aldehyde, followed by electrophilic attack on the alkene to form a carbocation intermediate, which can then be trapped by a nucleophile or eliminate a proton to yield the unsaturated alcohol. acs.orgbeilstein-journals.org While this reaction can be used to generate the carbon skeleton of isoprenol, controlling the regioselectivity to favor the desired isomer over others, such as 3-methyl-3-buten-1-ol, is a key challenge that depends heavily on the specific catalyst and reaction conditions used. nih.gov

Biocatalytic and Enzymatic Synthesis of Isoprenol Analogs

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing isoprenol and its analogs. These methods leverage the inherent selectivity of enzymes and can be performed in engineered microorganisms. researchgate.net Genetically modified host cells, such as E. coli and yeast, can be engineered to produce 3-methyl-2-buten-1-ol (B147165) by introducing an enzyme, such as a phosphatase, capable of dephosphorylating the natural isoprenoid precursor dimethylallyl diphosphate (B83284) (DMAPP). google.com

Furthermore, a yeast-based biocatalytic platform has been developed for the systematic production of diverse isoprenoid analogs. researchgate.net This system utilizes promiscuous kinases that can phosphorylate a variety of isopentenol-like alcohols, including this compound, to generate non-canonical diphosphate building blocks. researchgate.net These novel precursors are then incorporated by terpene synthases to create a wide range of terpenoid analogs with modified carbon skeletons. researchgate.netnih.gov The broad substrate specificity of enzymes like isopentenyl phosphate (B84403) kinases (IPKs) is crucial to this "substrate analog" approach, enabling the enzymatic synthesis of numerous non-natural isoprenoids. nih.govrsc.org

Table 3: Summary of Biocatalytic Approaches to Isoprenol Analogs

Approach Organism/Enzyme System Principle Product(s) Reference
Direct Production Genetically Modified E. coli or Yeast Dephosphorylation of DMAPP by a phosphatase (e.g., YhfR) 3-Methyl-2-buten-1-ol google.com
Substrate Analog Incorporation Yeast Cell Factory Phosphorylation of this compound and other analogs by promiscuous kinases (AtFKI, AtIPK) to form non-canonical precursors for terpene synthases. Diverse Isoprenoid Analogs researchgate.net
Chemoenzymatic Synthesis Promiscuous Terpene Synthases Use of enzymes like choline (B1196258) kinase and IPK to diphosphorylate prenol analogs, followed by terpene synthase-catalyzed cyclization. Non-natural Terpenoids nih.gov

Engineered Host Cell Systems for 5-Carbon Alcohol Production

The microbial production of 5-carbon (C5) alcohols, including isomers like 3-methyl-2-buten-1-ol, represents a promising alternative to traditional chemical synthesis, leveraging renewable feedstocks. asm.org Engineered host cells, primarily the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been the workhorses for these endeavors due to their well-characterized genetics, rapid growth, and established fermentation processes. frontiersin.orgfrontiersin.org

The core strategy involves the introduction of heterologous metabolic pathways into these hosts to convert central carbon metabolites into the desired C5 alcohols. researchgate.net The two primary pathways exploited for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgwikipedia.org While the MVA pathway is native to eukaryotes and archaea, and the MEP pathway to most bacteria and plant plastids, both have been successfully engineered into E. coli and S. cerevisiae. frontiersin.orgwikipedia.org

Host OrganismKey Engineering StrategyTarget ProductsReference
Escherichia coliOverexpression of mevalonate pathway genes and a phosphatase (NudB)3-methyl-3-butenol, 3-methyl-2-butenol, 3-methylbutanol asm.org
Escherichia coliCo-culture for glucose-xylose mixture conversionEthanol frontiersin.org
Saccharomyces cerevisiaeEngineering of MVA or MEP pathwaysIsoprenoids frontiersin.org
Kluyveromyces marxianusCo-culture with Hungateiclostridium thermocellumBioethanol from lignocellulose plos.org

Enzymatic Dephosphorylation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

A pivotal step in the biotechnological production of this compound (prenol) and its isomer, 3-methyl-3-buten-1-ol (isoprenol), is the enzymatic dephosphorylation of their respective pyrophosphate precursors, DMAPP and IPP. science.govgoogle.com These precursors are the fundamental C5 building blocks synthesized via the MVA or MEP pathways. wikipedia.org

Researchers have successfully demonstrated that genetically modified host cells expressing specific phosphatases can catalyze this conversion. google.com One such enzyme is the promiscuous NudB phosphatase from E. coli, which can dephosphorylate both IPP and DMAPP. asm.org Another effective enzyme is the YhfR phosphatase from Bacillus subtilis. science.gov By introducing the genes for these phosphatases into an E. coli strain already engineered to produce IPP and DMAPP (e.g., through the mevalonate pathway), a complete synthetic pathway from glucose to C5 alcohols is established. asm.org

The process begins with the isomerization of IPP to DMAPP, a reaction catalyzed by an IPP isomerase (IDI). wikipedia.org Subsequently, the phosphatase acts on both IPP and DMAPP to yield 3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol, respectively. asm.org The relative amounts of these two alcohol isomers produced can be influenced by the expression levels and efficiencies of the isomerase and the phosphatase. For instance, overexpression of the IDI can shift the balance towards DMAPP, potentially increasing the yield of 3-methyl-2-buten-1-ol. asm.org

EnzymeSource OrganismSubstrate(s)Product(s)
NudBEscherichia coliIPP, DMAPP3-methyl-3-buten-1-ol, 3-methyl-2-buten-1-ol
YhfRBacillus subtilisIPP, DMAPP3-methyl-2-buten-1-ol, 3-methyl-3-buten-1-ol
IPP Isomerase (IDI)Various (e.g., Saccharomyces cerevisiae)Isopentenyl pyrophosphate (IPP)Dimethylallyl diphosphate (DMAPP)

Optimization of Microbial Metabolic Pathways for Analog Production

Maximizing the production of isoprenoid analogs like this compound in microbial hosts requires a systematic optimization of the engineered metabolic pathways. nih.govrsc.org A primary challenge is balancing the metabolic flux to avoid the accumulation of toxic intermediates and to ensure a sufficient supply of precursors without hampering cell growth. oup.com

Several strategies are employed to fine-tune these pathways. One approach involves comparing enzyme variants from different species to identify the most efficient catalysts for each step in the pathway. nih.gov For example, optimizing the isopentenol (B1216264) utilization pathway in E. coli has been achieved by testing different enzyme variants and adjusting their expression levels. nih.gov This optimization led to significant production of isoprenoids like lycopene (B16060), β-carotene, and linalool (B1675412) from exogenously supplied isopentenols. nih.gov

Another critical aspect is balancing the supply of IPP and DMAPP, the universal C5 precursors. scispace.com The ratio of IPP to DMAPP is crucial for the efficient synthesis of specific downstream terpenoids. mdpi.com Overexpression of isopentenyl diphosphate isomerase (IDI) is a common strategy to interconvert IPP and DMAPP and thereby adjust their relative availability for terpene synthases. mdpi.com

Furthermore, advanced techniques in synthetic biology, such as 'customized optimization of metabolic pathways by combinatorial transcriptional engineering' (COMPACTER), allow for the simultaneous tuning of multiple genes in a metabolic pathway. oup.com This method enables the rapid creation of a library of pathways with varying gene expression levels, facilitating the selection of the optimal balance for a specific host strain and target product. oup.com These optimization efforts are essential for moving from laboratory-scale production to commercially viable industrial processes. frontiersin.orgrsc.org

Optimization StrategyDescriptionExample ApplicationReference
Enzyme Variant ComparisonTesting enzymes from different species to find the most active and stable variants.Optimizing the isopentenol utilization pathway in E. coli. nih.gov
Tuning Gene ExpressionAdjusting the expression levels of pathway genes to balance metabolic flux and avoid bottlenecks.Balancing IPP and DMAPP supply for carotenoid production. mdpi.com
Combinatorial Engineering (COMPACTER)Simultaneously optimizing multiple genes in a pathway by creating libraries with varied promoter strengths.Fine-tuning heterologous metabolic pathways in production hosts. oup.com
Process EngineeringOptimizing fermentation conditions such as temperature, pH, and substrate feeding.Two-stage process for lycopene synthesis from isopentenol. nih.gov

Synthesis of Structurally Related Derivatives and Advanced Synthons

Chemical synthesis provides powerful and versatile routes to this compound derivatives and other advanced synthons that are crucial for the construction of complex natural products. These methods offer precise control over stereochemistry and allow for the introduction of a wide range of functional groups.

Strategies for Halogenated Butenol (B1619263) Derivatives (e.g., (Z)-4-Chloro-2-methyl-but-2-en-1-ol)

Halogenated butenol derivatives are valuable intermediates in organic synthesis. A notable example is (Z)-4-Chloro-2-methyl-but-2-en-1-ol, which serves as a key precursor for the synthesis of cis-Zeatin, a naturally occurring cytokinin plant hormone. cas.czresearchgate.net A novel synthetic method for this compound has been described, highlighting its importance as a (Z)-hydroxy prenyl synthon. researchgate.net While specific details of the synthesis are found in specialized literature, the general strategies often involve the selective halogenation of a suitable precursor. For instance, the halogenation of N-(3-methylbut-2-enyl)phthalimide with reagents like N-chlorosuccinimide can yield halogenated derivatives. researchgate.net The control of the (Z)-stereochemistry is a critical challenge in these syntheses.

CompoundIUPAC NameMolecular FormulaUse
(Z)-4-Chloro-2-methyl-but-2-en-1-ol(Z)-4-chloro-2-methylbut-2-en-1-olC5H9ClOPrecursor for cis-Zeatin synthesis cas.czresearchgate.net

Stereoselective Preparation of (Z)-Alkene Containing Isoprenoid Synthons

The stereoselective synthesis of isoprenoid synthons containing a (Z)-trisubstituted alkene is essential for building many natural products. A highly efficient method involves the Zr-catalyzed methylalumination of alkynes, followed by a facile AlCl₃-promoted E-to-Z isomerization. nih.govresearchgate.net

This strategy has been successfully applied to the synthesis of (Z)-4-iodo-3-methyl-3-buten-1-ol. The process starts with the methylalumination of 3-butyn-1-ol, catalyzed by zirconocene (B1252598) dichloride (ZrCp₂Cl₂), which initially produces the (E)-isomer. Subsequent treatment with aluminum trichloride (B1173362) (AlCl₃) at a moderate temperature (50 °C) promotes a highly efficient isomerization to the desired (Z)-isomer with ≥98% stereoselectivity. nih.gov The resulting (Z)-4-iodo-3-methyl-3-buten-1-ol can be further converted, for example by iodination, to synthons like (Z)-1,4-diiodo-2-methyl-1-butene, which are valuable for the Pd-catalyzed synthesis of (Z)-alkene-containing isoprenoids. nih.govresearchgate.net This method provides a practical and highly selective route that avoids the harsh conditions previously required for such isomerizations. nih.gov

ReactionKey ReagentsProductKey FeatureReference
Methylalumination-Isomerization1. ZrCp₂Cl₂, AlMe₃ 2. AlCl₃ 3. I₂(Z)-4-Iodo-3-methyl-3-buten-1-olHigh (≥98%) Z-selectivity nih.gov
Suzuki CouplingOrganoboron reagent, Pd catalyst(Z)-alkene dipeptide mimeticsConstruction of proline-like cyclic structures nih.gov
Carboalumination of AlkynesZirconium catalystDifunctional trisubstituted (E)-alkene synthonsVersatile and selective route acs.org

Formation of Highly Functionalized Allylic Alcohol Intermediates

Highly functionalized allylic alcohols are versatile intermediates in organic synthesis. organic-chemistry.org Several modern catalytic methods have been developed for their regio- and stereoselective preparation.

One powerful approach is the palladium-catalyzed redox-relay Heck reaction, which allows for the enantioselective synthesis of chiral allylic ethers from acyclic enol ethers and alkenyl triflates. nih.gov These chiral ethers can be easily deprotected to provide direct access to highly functionalized, optically active allylic alcohols. nih.gov

Another effective method is the copper(I) chloride (CuCl)-mediated carbometallation of propargylic alcohols with Grignard reagents. rsc.org This reaction proceeds with high regio- and stereoselectivity to produce fully substituted allylic alcohols. The chelation of the copper atom with the hydroxyl group directs the introduction of the Grignard reagent's organic group to the 2-position of the propargylic alcohol, forming a five-membered metallacyclic intermediate that can be trapped with various electrophiles. rsc.org

Furthermore, cytochrome P450 monooxygenases are being explored for their ability to catalyze complex transformations, including the formation of allylic alcohols from saturated carbon backbones. nih.gov For example, the P450 enzyme CayG has been shown to catalyze an unusual desaturation-hydroxylation sequence to install an allylic alcohol moiety in the biosynthesis of caryoynencin. nih.gov These biocatalytic approaches offer potential for regio- and stereoselective modifications under mild conditions. nih.gov

Mechanistic Investigations of Z 2 Methyl 2 Buten 1 Ol Reactivity

Elucidation of Reaction Pathways and Kinetics

The presence of both a double bond and a hydroxyl group in (Z)-2-methyl-2-buten-1-ol dictates its reactivity, leading to a variety of reaction pathways under different conditions.

Hydration Reaction Mechanisms and Product Formation

The acid-catalyzed hydration of this compound proceeds via an electrophilic addition mechanism. In the presence of an acid catalyst, such as dilute sulfuric acid, the pi bond of the alkene is protonated. This protonation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of this compound, this leads to the formation of a tertiary carbocation, which is more stable than the alternative secondary carbocation.

Table 1: Products of Acid-Catalyzed Hydration of this compound

ReactantCatalystMajor Product
This compoundH₂SO₄ (aq)2-Methyl-2,3-butanediol

Radical-Mediated Reactions: Interactions with Hydroxyl Radicals (OH) and Chlorine Atoms

In the atmosphere, this compound can be degraded by radical-mediated oxidation processes. The hydroxyl radical (OH) is a key atmospheric oxidant that reacts rapidly with unsaturated compounds. The reaction is initiated by the electrophilic addition of the OH radical to the double bond, forming a hydroxyalkyl radical intermediate. This intermediate can then react further with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products, including aldehydes and ketones.

Similarly, chlorine atoms (Cl) can initiate the oxidation of this compound. The reaction with chlorine atoms can proceed via two main pathways: addition to the double bond or hydrogen abstraction from the C-H or O-H bonds. The addition of a chlorine atom to the double bond is typically the dominant pathway, leading to the formation of a chloroalkyl radical. acs.org This radical can then undergo further reactions in the presence of oxygen, similar to the OH-initiated oxidation, resulting in a variety of oxygenated products. nih.gov

Atmospheric Ozonolysis and Degradation Pathways

Ozonolysis is another important atmospheric degradation pathway for this compound. The reaction involves the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond to form a primary ozonide (molozonide). This primary ozonide is unstable and rapidly rearranges to form a Criegee intermediate and a carbonyl compound. nih.gov

For this compound, the cleavage of the double bond results in the formation of acetaldehyde (B116499) and a Criegee intermediate derived from the hydroxymethyl- and methyl-substituted carbon of the double bond. The Criegee intermediate is highly reactive and can undergo various reactions, including unimolecular decay or bimolecular reactions with other atmospheric species, contributing to the formation of secondary organic aerosols. acs.org

Catalytic Transformations Involving the Allylic Alcohol Moiety

The allylic alcohol functionality in this compound allows for a range of catalytic transformations, including epoxidation and cross-coupling reactions.

Heterogeneous and Homogeneous Catalysis in Epoxidation Reactions

The epoxidation of this compound, converting the double bond into an epoxide ring, can be achieved using various catalytic systems. Heterogeneous catalysts, such as titanium silicalite molecular sieves (e.g., TS-1, Ti-MCM-41, and Ti-MCM-48), have shown high efficiency and selectivity for this transformation. researchgate.netresearchgate.net These catalysts are typically used with hydrogen peroxide as the oxidant, offering an environmentally benign route to the corresponding epoxide, (Z)-2-methyl-2,3-epoxy-1-butanol. researchgate.net

Homogeneous catalysts, including complexes of transition metals like molybdenum, tungsten, and vanadium, can also be employed for the epoxidation of allylic alcohols. These reactions often proceed with high stereoselectivity due to the directing effect of the hydroxyl group.

Table 2: Catalytic Systems for the Epoxidation of 2-Buten-1-ol

CatalystOxidantSolventProductYieldReference
TS-130% H₂O₂Methanol2,3-Epoxy-1-butanol93% researchgate.net
Ti-MCM-4130% H₂O₂Methanol2,3-Epoxy-1-butanolVariable with temperature researchgate.net
Ti-MCM-4830% H₂O₂Methanol2,3-Epoxy-1-butanolVariable with temperature researchgate.net

Role of Palladium Complexes in Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The allylic alcohol moiety in this compound can participate in such reactions. For instance, in the presence of a palladium catalyst, the hydroxyl group can be activated, allowing the allylic substrate to act as an electrophile in cross-coupling reactions.

One notable application is the palladium-catalyzed etherification, where the allylic alcohol couples with an olefin to form a new ether linkage. nih.gov The mechanism of these reactions typically involves the formation of a π-allyl palladium intermediate, which then undergoes nucleophilic attack to yield the cross-coupled product. The choice of ligands on the palladium complex is crucial for controlling the regioselectivity and stereoselectivity of the reaction.

Stereochemical Control and Selectivity in Chemical Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, as the geometry of the double bond and the creation of new stereocenters dictate the properties of the resulting molecules. Both the inherent structure of the substrate and the reaction conditions are critical in determining the selectivity of its transformations.

The preservation or isomerization of the Z-configured double bond in 2-methyl-2-buten-1-ol (B1231688) is a significant consideration in synthetic design. The thermodynamic stability generally favors the E-isomer for disubstituted alkenes, but for trisubstituted alkenes like 2-methyl-2-buten-1-ol, the energy difference can be smaller. Isomerization can be prompted by various factors, including thermal energy, acidic or basic conditions, or the presence of transition metal catalysts.

In the context of catalysis, the choice of metal and ligands plays a pivotal role in dictating the Z/E selectivity. For instance, certain molybdenum-based precatalysts, such as cis-Mo(CO)₄(PPh₃)₂, have been shown to selectively isomerize terminal alkenes to the less thermodynamically stable (Z)-2-alkenes. acs.org This selectivity is attributed to the catalyst's ability to promote a rapid conversion to the Z-isomer while the subsequent Z to E isomerization occurs at a comparatively slower rate. acs.org The mechanism often involves the formation of metal-hydride species that add to and eliminate from the alkene, with the specific coordination geometry of the intermediates dictating the stereochemical outcome.

The table below summarizes key factors that can influence the Z/E ratio in transformations involving allylic alcohols.

FactorInfluence on Z/E RatioMechanistic Rationale
Catalyst SystemHighly influential; can be tailored for Z- or E-selectivity.The ligand sphere and metal center dictate the geometry of the metallacyclic intermediates and transition states.
Reaction TemperatureHigher temperatures often lead to thermodynamic equilibrium, favoring the more stable E-isomer.Provides sufficient energy to overcome the activation barrier for isomerization.
SolventCan influence catalyst activity and the stability of intermediates.Solvent polarity and coordinating ability can affect the reaction pathway.
Substrate StericsBulky substituents can favor the formation of the less sterically hindered isomer.Steric repulsion in transition states can direct the stereochemical outcome.

Addition and rearrangement reactions involving this compound or its derivatives are governed by principles of regioselectivity (where a reagent adds) and stereoselectivity (the stereochemical orientation of the addition). khanacademy.orgmasterorganicchemistry.com These principles are dictated by the reaction mechanism, which can be influenced by electronic and steric factors. masterorganicchemistry.com

A pertinent example is the hydroboration-oxidation of a structurally similar alkene, 2-methyl-2-butene. pearson.com This two-step reaction converts alkenes to alcohols and is a cornerstone of organic synthesis for its predictable selectivity.

Regioselectivity : The hydroboration step proceeds with anti-Markovnikov selectivity. masterorganicchemistry.compearson.com This means the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. In the case of 2-methyl-2-butene, this results in the boron attaching to the C3 carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding 3-methyl-2-butanol (B147160) as the major product.

Stereoselectivity : The addition of the B-H bond across the double bond occurs in a syn fashion, meaning both atoms add to the same face of the alkene. pearson.com This is a result of a concerted four-membered ring transition state.

The following table outlines the expected outcomes for the hydroboration-oxidation of 2-methyl-2-butene, which serves as a model for the reactivity of the double bond in this compound.

ReactionSubstrateKey ReagentsRegioselectivityStereoselectivityMajor Product
Hydroboration-Oxidation2-Methyl-2-butene1. BH₃/THF; 2. H₂O₂, NaOHAnti-MarkovnikovSyn-addition3-Methyl-2-butanol

Rearrangement Chemistry Relevant to this compound

The allylic nature of this compound makes its derivatives susceptible to a variety of rearrangement reactions, which are powerful tools for carbon-carbon bond formation and the construction of complex molecular architectures.

The Wittig rearrangement involves the base-catalyzed reorganization of an ether to an alcohol. wikipedia.org For ethers derived from this compound, both creative-proteomics.comnih.gov- and nih.govnih.gov-Wittig rearrangements are possible, often competing with each other. organic-chemistry.org

The nih.govnih.gov-Wittig rearrangement is a concerted, thermally allowed, pericyclic process that proceeds through a five-membered cyclic transition state. organic-chemistry.org It is synthetically valuable due to its high degree of stereocontrol, allowing for the transfer of chirality and the generation of specific olefin geometries. organic-chemistry.org For an ether of this compound, the nih.govnih.gov-rearrangement would lead to a homoallylic alcohol with the oxygen atom transposed. The stereochemical outcome is influenced by the geometry of the double bond and the conformation of the transition state.

The creative-proteomics.comnih.gov-Wittig rearrangement , in contrast, is generally believed to proceed through a non-concerted radical dissociation-recombination mechanism within a solvent cage. wikipedia.orgorganic-chemistry.org This pathway typically requires stronger basic conditions and higher temperatures than the nih.govnih.gov-rearrangement. organic-chemistry.org The stereocontrol in creative-proteomics.comnih.gov-rearrangements can be less predictable, although retention of configuration at the migrating carbon and inversion at the carbanionic center have been observed. organic-chemistry.org The migratory aptitude of the groups attached to the ether oxygen is related to the stability of the potential radical intermediates. wikipedia.orgscripps.edu

The choice of reaction conditions, particularly temperature, is critical in controlling the selectivity between these two pathways, with lower temperatures generally favoring the concerted nih.govnih.gov-rearrangement. organic-chemistry.org

This compound, also known as prenol, and its isomer isopentenol (B1216264), are fundamental C5 building blocks in the biosynthesis of isoprenoids or terpenes. creative-proteomics.comnih.govresearchgate.net These pathways, such as the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). creative-proteomics.com DMAPP, the diphosphate ester of prenol, is a key allylic substrate for chain elongation and cyclization reactions catalyzed by enzymes known as terpene synthases. nih.govnih.gov

The reactions catalyzed by terpene synthases involve the formation of highly reactive carbocation intermediates. nih.gov These enzymes expertly control the complex reaction cascades, which often include cyclizations and rearrangements, to produce a vast diversity of terpene structures. nih.gov Within these enzymatic active sites, 1,2-hydride and 1,2-alkyl shifts are common mechanistic steps used to isomerize carbocation intermediates into thermodynamically more stable or kinetically preferred structures en route to the final product. These enzymatic 1,2-migrations are analogous to rearrangements observed in synthetic chemistry but occur with a level of control and specificity that is difficult to replicate. The enzyme's active site provides a chiral environment that dictates the folding of the substrate and stabilizes specific transition states, thereby guiding the rearrangement pathway to a single product out of many possibilities. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methodologies for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of (Z)-2-Methyl-2-buten-1-ol, particularly for distinguishing it from its geometric isomer, (E)-2-Methyl-2-buten-1-ol, and other structural isomers.

High-Performance Liquid Chromatography (HPLC) Development for Allylic Alcohols

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of allylic alcohols like this compound. Reverse-phase (RP) HPLC methods are commonly developed for this purpose. A specific method for 2-Methyl-2-buten-1-ol (B1231688) involves using a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. rsc.orgsielc.com The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. rsc.orgsielc.com For applications requiring compatibility with mass spectrometry (MS) detection, phosphoric acid is often replaced with formic acid. rsc.orgsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. rsc.orgsielc.com The ability to resolve various allylic alcohols and their derivatives, such as epoxyalcohols, is crucial for ensuring the purity of the starting materials and products in synthetic chemistry. nih.gov

Table 1: Exemplary HPLC Method for 2-Methyl-2-buten-1-ol

ParameterCondition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detector UV, Mass Spectrometry (with formic acid instead of phosphoric acid)
Application Purity assessment, preparative separation, pharmacokinetics

This table is based on a described method for the analysis of 2-Methyl-2-buten-1-ol. rsc.orgsielc.com

Gas Chromatography (GC) for Volatile Compound Analysis

Given its volatile nature, Gas Chromatography (GC) is a primary technique for the analysis of this compound. nih.govnist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative data and structural information. The choice of the capillary column's stationary phase is critical for separating isomers. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., WAX columns), are often more effective at separating isomers like this compound from its E-isomer and other related compounds than non-polar columns. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution for analyzing complex mixtures of volatile organic compounds, including various alcohols. embrapa.brcopernicus.org In GC analysis, the retention index (RI) is a key parameter for compound identification. The NIST Chemistry WebBook reports retention indices for 2-Methyl-2-buten-1-ol on different types of columns, aiding in its identification in complex mixtures. nist.gov For instance, GC is used to monitor the progress of reactions involving allylic alcohols, such as their oxidation or ozonolysis.

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are vital for confirming the molecular structure, stereochemistry, and for gaining insights into the reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR spectra show characteristic signals for the different protons. The chemical shift and coupling constants of the olefinic proton are particularly important for assigning the Z-stereochemistry of the double bond. The protons of the hydroxymethyl group (-CH₂OH) and the two distinct methyl groups also give rise to specific signals. pressbooks.pub

¹³C NMR spectroscopy provides data on the carbon skeleton. nih.gov The chemical shifts of the sp² hybridized carbons of the double bond differ between the (Z) and (E) isomers, allowing for clear differentiation.

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to confirm the spatial proximity of the substituents across the double bond, providing definitive proof of the Z-configuration.

While a detailed spectrum for this compound is not publicly available, analysis of related structures confirms the utility of NMR in stereochemical assignment. pressbooks.pubbeilstein-journals.org

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which serve as a molecular fingerprint. The molecular ion peak (M⁺) for C₅H₁₀O is observed at a mass-to-charge ratio (m/z) of 86.13. nih.gov

The fragmentation of allylic alcohols is influenced by the position of the double bond and the hydroxyl group. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this can lead to the loss of an alkyl radical to form a characteristic [CH₂OH]⁺ ion at m/z 31. libretexts.orgsavemyexams.com

Dehydration: Loss of a water molecule (18 amu), leading to a significant peak at m/z 68 (M-18). libretexts.orgsavemyexams.com

The relative intensities of these fragment ions can help differentiate between isomers. libretexts.org For complex mixtures, derivatization of the alcohol to its trimethylsilyl (B98337) (TMS) ether can produce more distinctive fragmentation patterns, allowing for robust differentiation of isomers based on the position and configuration of the double bonds. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by analyzing the breakdown of specific parent ions. nih.gov

Table 2: Common Mass Spectral Fragments for C5 Alcohols

m/zPossible Fragment IdentityFragmentation ProcessRelevance
86 [C₅H₁₀O]⁺Molecular Ion (M⁺)Confirms molecular weight
71 [M-CH₃]⁺Loss of a methyl radicalIndicates a methyl substituent
68 [M-H₂O]⁺DehydrationCommon for alcohols
57 [C₄H₉]⁺Cleavage of C-C bondIsomer dependent
43 [C₃H₇]⁺Cleavage of C-C bondBase peak for some isomers like 2-methyl-1-propanol (B41256) libretexts.org
31 [CH₂OH]⁺Alpha-cleavageCharacteristic of primary alcohols savemyexams.com

This table synthesizes general fragmentation patterns for alcohols and related isomers. libretexts.orgsavemyexams.comchemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring its conversion during chemical reactions. nih.gov The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

The key characteristic IR absorptions for this compound are:

O-H Stretch: A strong, broad absorption band in the region of 3200–3650 cm⁻¹, which is characteristic of the hydroxyl group in an alcohol. uzh.chlibretexts.org

C-H Stretch (sp²): A sharp absorption typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), indicating C-H bonds on the double bond. uzh.chlibretexts.org

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (around 3000–2850 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene (B1212753) groups. docbrown.info

C=C Stretch: An absorption in the range of 1680–1640 cm⁻¹ due to the carbon-carbon double bond. uzh.chlibretexts.org The exact position can be subtly influenced by substitution and stereochemistry.

C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponding to the carbon-oxygen single bond.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for reaction monitoring. For example, in the oxidation of allylic alcohols, the disappearance of the O-H stretch and the appearance of a new, strong carbonyl (C=O) band (e.g., around 1680 cm⁻¹) can be tracked in real-time to determine reaction kinetics and endpoints. rsc.orgnih.govmdpi.com

Theoretical and Computational Chemistry Studies of Z 2 Methyl 2 Buten 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-2-Methyl-2-buten-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, energy, and geometry of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions due to its balance of accuracy and computational cost. jocpr.com It is particularly effective for mapping the potential energy surface of a reaction, which includes reactants, products, intermediates, and the transition states that connect them.

In studies of unsaturated alcohols similar to this compound, DFT methods such as B3LYP, M06-2X, and BH&HLYP are frequently employed. jocpr.comtandfonline.comacs.orgacs.org For instance, in the atmospheric oxidation of related compounds, DFT calculations are used to model the reaction with hydroxyl (•OH) radicals or ozone (O₃). tandfonline.comacs.orgrsc.org These calculations can elucidate the reaction profile, showing the energy changes as reactants proceed to products. acs.org The process involves locating the optimized geometries of all stationary points on the potential energy surface and calculating their energies. The highest point on the minimum energy path between a reactant and a product corresponds to the transition state. Characterizing these transition states is crucial for understanding the reaction kinetics and mechanism. For example, studies on the ozonolysis of structurally related compounds have used DFT to identify transition states for the initial cycloaddition of ozone to the double bond. acs.orgacs.org

A summary of computational methods used in reactivity studies of analogous unsaturated alcohols is presented below.

Compound StudiedReactionComputational MethodKey Findings
3-Methyl-2-butene-1-thiolOzonolysisDLPNO-CCSD(T)//M06-2X/6-311++G(d,p)Identified four ozone addition pathways and subsequent formation of Criegee intermediates and secondary ozonides. acs.org
(Z)-2-Penten-1-olReaction with •OH/O₂CCSD(T)//BH&HLYP/6-311++G(d,p)Showed that •OH addition to the double bond is the dominant reaction channel over H-abstraction at atmospheric temperatures (220–500 K). tandfonline.com
trans-2-Methyl-2-pentenalOzonolysisCCSD(T)//M06-2X/AVTZCharacterized the primary ozonide and its decomposition into a carbonyl compound and a Criegee intermediate. acs.org
3-Methyl-2-buten-1-ol (B147165) (Prenol)Reaction with •OHMulti-structural torsional variational transition state theoryRevealed that •OH addition is prominent at lower temperatures (<700 K), while H-atom abstraction dominates at higher temperatures. rsc.org

Computational modeling extends beyond transition states to characterize the structure and energetics of reaction intermediates. For unsaturated alcohols like this compound, reactions often proceed through short-lived, highly reactive species. tandfonline.com

In atmospheric chemistry, the reaction of this compound with ozone is expected to proceed via the Criegee mechanism. acs.org Computational studies on analogous compounds have successfully modeled this pathway. acs.orgacs.orgresearchgate.net The process begins with the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide. acs.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. acs.orgacs.org High-level quantum chemical methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often used in conjunction with DFT to provide benchmark energetics for these species. tandfonline.comacs.org

For example, a study on the ozonolysis of 3-methyl-2-butene-1-thiol, a sulfur analog of this compound, identified multiple prereactive complexes and Criegee intermediates, mapping out their subsequent unimolecular and recombination reactions. acs.org Similarly, research on the reaction of (Z)-2-penten-1-ol with •OH radicals identified various radical adducts formed by the addition of the hydroxyl radical to the double bond. tandfonline.com These computational models provide a detailed step-by-step description of the reaction pathway, predicting the most likely products and branching ratios.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.commdpi.com For a flexible molecule like this compound, which has a rotatable bond between the sp² carbon and the CH₂OH group, MD simulations are valuable for performing conformational analysis. numberanalytics.comlookchem.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com MD simulations model these rotations by solving Newton's equations of motion for the system, allowing researchers to observe how the molecule explores its conformational space over time. mdpi.com This provides insight into the molecule's preferred shapes, the energy barriers between different conformations, and how its conformation influences its physical properties and reactivity. numberanalytics.com While specific MD studies on this compound are not prominent in the literature, the methodology is standard for this type of analysis. Such simulations would reveal the dynamics of the hydroxyl group and its potential for intramolecular hydrogen bonding, as well as its intermolecular interactions in various solvents.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a substance with its activity, such as reactivity, toxicity, or environmental fate. umweltbundesamt.deeuropa.eu QSAR models are built by developing a statistical relationship between calculated molecular descriptors and an experimentally measured property for a set of training chemicals. scispace.com These models can then be used to predict the properties of other chemicals, including this compound.

Key molecular descriptors for QSAR studies include physicochemical properties like the octanol-water partition coefficient (logP or log KOW), which indicates bioaccumulation potential, and electronic descriptors derived from quantum chemical calculations. jocpr.comlookchem.comumweltbundesamt.de For environmental fate, QSAR models can predict properties like biodegradability and aquatic toxicity. umweltbundesamt.deeuropa.eu For instance, the log KOW is a critical input for models that estimate the bioconcentration factor (BCF) in aquatic organisms. umweltbundesamt.de The identification of potential Persistent, Bioaccumulative, and Toxic (PBT) substances often relies on an initial QSAR screening. umweltbundesamt.de

The table below lists several computationally predicted properties for this compound that are commonly used in QSAR models.

PropertyPredicted ValueDescriptionSource
XLogP3 1A computed logarithm of the octanol/water partition coefficient, indicating hydrophobicity. lookchem.com
LogP 0.94490A computed logarithm of the octanol/water partition coefficient. lookchem.com
Polar Surface Area (PSA) 20.23 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Influences membrane permeability. lookchem.comfoodb.ca
Hydrogen Bond Donor Count 1The number of hydrogen atoms attached to electronegative atoms (O or N). lookchem.comfoodb.ca
Hydrogen Bond Acceptor Count 1The number of electronegative atoms (O or N). lookchem.comfoodb.ca
Rotatable Bond Count 1The number of bonds that allow free rotation, indicating molecular flexibility. lookchem.comfoodb.ca

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The process typically begins with a geometry optimization of the molecule using a quantum chemical method like DFT. scribd.com Once the lowest energy conformation is found, the same level of theory can be used to calculate spectroscopic parameters.

Non Clinical Biological and Ecological Research Aspects of Z 2 Methyl 2 Buten 1 Ol

Role in Natural Product Biosynthesis and Metabolism

The formation of (Z)-2-Methyl-2-buten-1-ol is intrinsically linked to the universal pathways of isoprenoid biosynthesis, which are responsible for producing over 55,000 different natural products. acs.org

All isoprenoids, including this compound, are synthesized from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). acs.orgcir-safety.org Organisms utilize two primary pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. cir-safety.orgnih.gov

The MVA pathway is the primary route in the cytosol of eukaryotes (including mammals), archaea, and some bacteria. nih.govasm.org It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. asm.orgwikipedia.org

The MEP pathway , also known as the non-mevalonate pathway, operates in most bacteria, cyanobacteria, and in the plastids of plants and algae. nih.govmdpi.com This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. cir-safety.org

Research on the closely related isomer, 2-methyl-3-buten-2-ol (B93329) (MBO), emitted from pine needles, has definitively shown that its biosynthesis occurs via the MEP pathway. nih.govsigmaaldrich.com Studies demonstrated that MBO is synthesized enzymatically from DMAPP, and its production was inhibited by fosmidomycin, a specific inhibitor of the MEP pathway. nih.govsigmaaldrich.com Conversely, precursors of the MVA pathway were not incorporated into MBO. nih.gov Given that this compound is also a C5 hemiterpene alcohol, its biosynthesis in plants and bacteria is understood to proceed via the MEP pathway, culminating in the formation of the direct precursor, DMAPP.

This compound is involved in several key enzymatic reactions, serving both as a product and a potential precursor for other molecules.

The direct biosynthetic precursor to hemiterpene alcohols like this compound is DMAPP. nih.gov The conversion of DMAPP to the alcohol is catalyzed by enzymes such as MBO synthase, a type of terpene synthase that facilitates the release of the alcohol from the diphosphate precursor. nih.govnih.gov

Conversely, the compound can also serve as a substrate for enzymatic phosphorylation. An alternative biosynthetic route, termed the isopentenol (B1216264) utilization pathway (IUP), has been developed in metabolic engineering. In this pathway, a promiscuous kinase and an isopentenyl phosphate (B84403) kinase can sequentially phosphorylate prenol (3-methyl-2-buten-1-ol, an isomer) to regenerate the isoprenoid precursor DMAPP. nih.gov This demonstrates the potential for this compound to be enzymatically converted back into a central isoprenoid pathway intermediate.

Furthermore, in some natural contexts, this alcohol can be formed through the degradation of more complex isoprenoids. In hops (Humulus lupulus), the related compound 2-methyl-3-buten-2-ol is formed during storage as a result of the oxidative degradation of humulones and lupulones (alpha- and beta-acids). cir-safety.orgnih.govhemorella.pl

Ecological Significance as a Plant Volatile Organic Compound (VOC)

As a volatile compound, this compound participates in the chemical ecology of the plants that produce it, contributing to their aroma profiles and potentially interacting with other organisms in the environment.

This compound has been identified as a component of the volatile metabolome in several plant species, where it contributes to the characteristic aroma.

Table 1: Documented Occurrence of 2-Methyl-2-buten-1-ol (B1231688) in Plant Species

Plant Species Common Name Family Finding Citation(s)
Litchi chinensis Lychee Sapindaceae Identified as a common volatile in the aroma profile of multiple cultivars. It is a major component of the free volatile fraction. acs.orgresearchgate.netnih.govmdpi.com
Humulus lupulus Hops Cannabaceae Detected as a volatile constituent in hop cone oil. cir-safety.orgnih.gov
Rubus spp. Blackberries Rosaceae Detected as a volatile compound. foodb.ca

In lychee fruit, 3-methyl-2-buten-1-ol (B147165) was found to be one of the major volatile compounds in the free fraction, contributing significantly to the fruit's fresh, fruity aroma alongside compounds like geraniol (B1671447) and acetoin. researchgate.net Similarly, it is a recognized volatile component of hops, contributing to the complex aroma profile essential for the brewing industry. cir-safety.org

While specific studies on the antimicrobial activity of this compound are limited, extensive research on other terpenoid alcohols provides a strong basis for its potential biological interactions. Oxygenated terpenoids, particularly alcohols and phenols, are widely recognized for their antimicrobial properties. mdpi.commdpi.com

Compounds like geraniol, linalool (B1675412), and eugenol (B1671780) exhibit significant activity against a broad spectrum of bacteria, including both spoilage-causing and pathogenic strains. nih.govresearchgate.net The primary mechanism of action for many terpene alcohols involves the disruption of bacterial cell membrane integrity. researchgate.net Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and causing the leakage of essential ions and metabolites, which ultimately leads to cell death. researchgate.net Given that this compound shares the core functional group (an allylic alcohol) and classification (hemiterpenoid alcohol) with other antimicrobially active terpenes, it is plausible that it possesses similar, albeit likely modest, activity against certain bacterial strains.

Biochemical Pathways and Associated Enzymatic Activities Related to its Formation and Degradation

The biochemical transformations of this compound are primarily governed by enzymes that catalyze its formation from isoprenoid precursors and its interconversion with the corresponding aldehyde.

The formation pathway, as discussed, originates from the MEP pathway in plants and bacteria, yielding DMAPP. A terpene synthase-like enzyme then catalyzes the conversion of DMAPP to 2-methyl-2-buten-1-ol. Another significant pathway involves the reversible oxidation-reduction with its corresponding aldehyde, 2-methyl-2-butenal.

The degradation and metabolic conversion of this compound are critically mediated by alcohol dehydrogenases (ADHs). ADHs are a ubiquitous class of enzymes that facilitate the interconversion between alcohols and their corresponding aldehydes or ketones, typically using NAD⁺/NADH as a cofactor. wikipedia.orgresearchgate.net Research on a soil bacterium, Pseudomonas putida, identified an inducible NAD⁺-dependent allylic alcohol dehydrogenase that catalyzes the reversible oxidation of 3-methyl-2-buten-1-ol to 3-methyl-2-buten-1-al. asm.org The enzyme showed high specificity for allylic alcohols, indicating a well-defined metabolic pathway for this class of compounds in microorganisms. asm.org This enzymatic reaction represents a key metabolic node, linking the alcohol to aldehyde metabolism and further downstream catabolic pathways.

Table 2: Key Enzymes in the Metabolism of 2-Methyl-2-buten-1-ol and Related Compounds

Enzyme Class Specific Enzyme Example Organism Reaction Catalyzed Citation(s)
Terpene Synthase MBO Synthase Pinus sabiniana DMAPP → 2-Methyl-3-buten-2-ol + PPi nih.gov
Alcohol Dehydrogenase Allylic Alcohol Dehydrogenase Pseudomonas putida 3-Methyl-2-buten-1-ol + NAD⁺ ↔ 3-Methyl-2-buten-1-al + NADH + H⁺ asm.org

This reversible conversion is fundamental to the metabolic fate of this compound in various biological systems, allowing for its synthesis from aldehydes or its degradation and entry into central metabolism via oxidation.

Bio-inspired Chemical Synthesis Approaches Leveraging Biosynthetic Principles

Bio-inspired synthesis of this compound, commonly known as prenol, leverages the intricate enzymatic machinery and metabolic pathways found in nature. Researchers have increasingly turned to biosynthetic principles to develop sustainable and selective methods for producing this valuable C5 alcohol. These approaches primarily involve harnessing and engineering natural isoprenoid biosynthesis pathways in microbial hosts, as well as designing novel enzymatic cascades that mimic nature's strategies.

The foundation for these bio-inspired routes lies in the two canonical pathways for isoprenoid biosynthesis: the mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. creative-proteomics.com Both pathways generate the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). creative-proteomics.comnih.gov Prenol is derived from the dephosphorylation of DMAPP. nih.gov Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for channeling these precursors toward efficient prenol production. nih.govnih.gov

One major strategy involves the heterologous expression of the MVA pathway in E. coli, which naturally utilizes only the MEP pathway. nih.gov By introducing the MVA pathway, engineers can create a dedicated route to IPP and DMAPP from acetyl-CoA, a central metabolite. nih.gov Subsequent enzymatic steps, often involving native or engineered phosphatases, are then required to hydrolyze DMAPP to prenol. nih.govfrontiersin.org Challenges in this approach include balancing the expression of pathway enzymes and preventing the accumulation of toxic intermediates like IPP and DMAPP. nih.gov

To overcome the limitations of native pathways, researchers have designed and implemented entirely novel, non-natural routes. One such example is the isoprenoid alcohol (IPA) pathway, which was developed to be more energy-efficient than the MVA or MEP pathways. pnas.orgnih.gov This synthetic pathway generates prenol from central carbon metabolites like acetyl-CoA through a series of Claisen condensation reactions, followed by dehydration, decarboxylation, and reduction steps. pnas.orgnih.gov This approach has successfully achieved selective prenol production at titers of nearly 2 g/L in engineered E. coli. pnas.orgresearchgate.net

Further refinements to established biosynthetic routes have led to innovative strategies like the "IPP-Bypass" and "Repass" pathways. dtu.dkdtu.dk The IPP-Bypass pathway modifies the MVA pathway by using a promiscuous decarboxylase to directly convert mevalonate monophosphate (MVAP) into isopentenyl monophosphate (IP), circumventing one enzymatic step. frontiersin.orgdtu.dk The "Repass" pathway builds on this by creating a selective cycling mechanism between monophosphates and diphosphates, which dramatically improves the selectivity and final titer of prenol over its isomer, isoprenol. dtu.dk When paired with the IPP-Bypass pathway, the Repass system achieved a prenol titer of 526 mg/L with a high selectivity ratio of 72:1 (prenol to isoprenol). dtu.dk

Another bio-inspired approach involves a pathway that proceeds through a 3-methylcrotonyl-CoA intermediate. This route utilizes an alcohol-aldehyde dehydrogenase, such as AdhE from Clostridium acetobutylicum, to convert 3-methylcrotonyl-CoA into prenol. google.com

The table below summarizes key examples of these bio-inspired synthesis strategies.

Synthesis StrategyHost OrganismKey Enzymes / Pathway ComponentsPrecursor(s)Reported TiterReference(s)
MVA Pathway EngineeringEscherichia coliHeterologous MVA pathway enzymes, ADP-ribose pyrophosphatases (e.g., EcNudF)Renewable sugars~0.2 g/L nih.gov
Isoprenoid Alcohol (IPA) PathwayEscherichia coliAtoB, HMGS, LiuC, AibA, AibB, cbjALD, YahKAcetyl-CoA (from glycerol)~2.0 g/L pnas.orgnih.govresearchgate.net
"IPP-Bypass" + "Repass" PathwayEscherichia coliModified MVA pathway, specific isopentenyl monophosphate kinases, phosphatasesMevalonate-derived precursors526 mg/L dtu.dkdtu.dk
3-Methylcrotonyl-CoA PathwayRecombinant microorganismAlcohol-aldehyde dehydrogenase (e.g., AdhE from C. acetobutylicum)3-Methylcrotonyl-CoANot specified google.com

These bio-inspired and metabolic engineering approaches represent a significant shift from traditional chemical synthesis, offering pathways with high selectivity and the potential for sustainable production from renewable feedstocks. frontiersin.org

Environmental Chemistry and Atmospheric Fate of Z 2 Methyl 2 Buten 1 Ol

Atmospheric Degradation Pathways and Reaction Products

The primary removal mechanisms for (Z)-2-Methyl-2-buten-1-ol from the atmosphere are through reactions with photochemically generated oxidants. The dominant pathways include oxidation by hydroxyl radicals (OH) during the daytime and ozonolysis, which occurs during both day and night.

Photochemical Oxidation by Hydroxyl Radicals (OH) and Reaction Rate Coefficients

The gas-phase reaction with the hydroxyl (OH) radical is a major degradation pathway for unsaturated alcohols in the troposphere. The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. While specific kinetic data for the (Z)-isomer of 2-Methyl-2-buten-1-ol (B1231688) is not extensively documented, studies on structurally similar C5 unsaturated alcohols (methyl-butenols) provide critical insights into its likely reactivity.

The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond, which is the more dominant pathway, or through hydrogen abstraction from the C-H or O-H bonds. The presence of the double bond significantly increases the reactivity of the molecule towards OH radicals compared to saturated alcohols.

Kinetic studies on various methyl-butenol isomers demonstrate their high reactivity. For instance, the reaction rate coefficients for several isomers have been measured at room temperature, indicating rapid atmospheric removal.

Table 1: OH Reaction Rate Coefficients for Selected C5 Unsaturated Alcohols

Compound Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)
3-Methyl-2-buten-1-ol (B147165) (14.55 ± 0.93) x 10⁻¹¹
2-Methyl-3-buten-2-ol (B93329) (6.32 ± 0.49) x 10⁻¹¹
3-Methyl-3-buten-1-ol (B123568) (10.04 ± 0.78) x 10⁻¹¹
2-Methyl-3-buten-1-ol (5.31 ± 0.37) x 10⁻¹¹

This table presents data for isomers of 2-Methyl-2-buten-1-ol to illustrate the typical range of reactivity for this class of compounds.

The products of OH-initiated oxidation are typically smaller, oxygenated volatile organic compounds. The specific products depend on the subsequent reactions of the resulting alkyl radical, often involving oxygen (O₂), and nitrogen oxides (NOx).

Ozonolysis and Formation of Secondary Organic Aerosols (SOA)

Ozonolysis is another significant atmospheric degradation pathway for this compound, where ozone (O₃) attacks the carbon-carbon double bond wikipedia.org. This reaction cleaves the double bond, leading to the formation of carbonyl compounds (aldehydes and ketones) and a transient species known as a Criegee Intermediate researchgate.net.

The general mechanism involves the initial addition of ozone to the double bond to form a primary ozonide, which then decomposes and rearranges to form the final products. For an alkene like 2-Methyl-2-buten-1-ol, this cleavage results in smaller oxygenated molecules. These Criegee intermediates are highly reactive and can participate in further reactions that contribute to the formation of secondary organic aerosols (SOA) researchgate.netuclm.es. SOA consists of fine particulate matter formed from the condensation of low-volatility products of atmospheric oxidation reactions. The ozonolysis of terpenes, which are structurally related to methyl-butenols, is a well-known source of SOA in the atmosphere nih.gov.

The rate of ozonolysis depends on the structure of the alkene. Studies on various methyl-butenol isomers show a range of reaction rate coefficients with ozone, highlighting the influence of the substitution pattern around the double bond nih.govacs.org.

Table 2: Ozonolysis Rate Coefficients for Selected C5 Unsaturated Alcohols

Compound Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹)
3-Methyl-2-buten-1-ol (311 ± 20) x 10⁻¹⁸ nih.gov
2-Methyl-3-buten-2-ol (9.55 ± 1.04) x 10⁻¹⁸ nih.gov
3-Methyl-3-buten-1-ol (7.29 ± 0.46) x 10⁻¹⁸ nih.gov
2-Methyl-3-buten-1-ol (4.25 ± 0.29) x 10⁻¹⁸ nih.gov

This table presents data for isomers of 2-Methyl-2-buten-1-ol to illustrate the typical range of reactivity for this class of compounds.

Contribution to Atmospheric Chemistry and Photochemical Ozone Creation Potential

The atmospheric degradation of this compound in the presence of nitrogen oxides (NOx) contributes to the formation of ground-level ozone, a key component of photochemical smog fluorocarbons.org. The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the relative ability of a volatile organic compound (VOC) to produce tropospheric ozone compared to a reference compound, typically ethene researchgate.netbris.ac.uk.

The POCP value is influenced by the compound's reaction rate with the OH radical and the specific degradation mechanism. Compounds with high reactivity and degradation pathways that efficiently produce peroxy radicals (RO₂) tend to have higher POCP values. Given the high reactivity of methyl-butenols with OH radicals, they are expected to have a significant potential to contribute to ozone formation. Calculations for various methyl-butenol isomers indicate moderate to high POCP values, underscoring their importance in regional air quality dynamics nih.govacs.org.

Table 3: Estimated Photochemical Ozone Creation Potential (POCPE) for Methyl-butenol Isomers

Compound POCPE
2-Methyl-3-buten-2-ol 51.7
3-Methyl-2-buten-1-ol 64.9
3-Methyl-3-buten-1-ol 52.8
2-Methyl-3-buten-1-ol 40.5

Source: Adapted from studies on methyl-butenol isomers to provide context for the likely POCP of this compound. The POCPE index is calculated relative to ethene=100. nih.gov

Environmental Partitioning and Transport Modeling in Different Compartments (Air, Water, Soil)

The distribution of this compound in the environment is governed by its physical and chemical properties, which determine how it partitions between air, water, and soil mtu.edu. Key parameters for modeling this behavior include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) libretexts.org.

Air: Due to its volatility, the atmosphere is the primary environmental compartment for this compound following its emission. Its transport is governed by atmospheric circulation patterns.

Water: As a C5 alcohol, this compound has moderate water solubility researchgate.net. This allows it to be removed from the atmosphere via wet deposition (rainout) and to partition into surface waters. Its octanol-water partition coefficient (log Kow), a measure of hydrophobicity, is relatively low, indicating it does not have a strong tendency to bioaccumulate in aquatic organisms wikipedia.org. For this compound, the predicted XlogP value is 1.0 plantaedb.com.

Soil: In the soil compartment, the compound's behavior is influenced by its solubility in water and its tendency to sorb to organic matter. Chemicals with low to moderate Kow values, like this alcohol, are expected to be relatively mobile in soil and can potentially leach into groundwater.

Advanced Applications and Synthetic Utility in Organic Chemistry

Building Block in Complex Organic Synthesis

The unique structure of (Z)-2-Methyl-2-buten-1-ol, often referred to as a prenyl alcohol, allows it to serve as a key C5 building block in the construction of more complex molecular architectures.

Precursor to Advanced Intermediates for Pharmaceuticals and Agrochemicals (Focus on Synthetic Methodologies)

This compound and its isomers are fundamental precursors in the synthesis of various fine chemicals, including vitamins and active pharmaceutical ingredients. The methodologies to produce these intermediates often leverage the reactivity of the allylic alcohol moiety.

One of the most significant industrial applications is in the synthesis of vitamins A and E. The structurally related isomer, 2-methyl-3-buten-2-ol (B93329), is a critical intermediate for this purpose. mdpi.commdpi.com Another isomer, 3-methyl-2-buten-1-ol (B147165) (prenyl alcohol), can be readily converted to citral, a key intermediate in the synthesis of vitamins and carotenoids. google.comgoogle.com The synthesis of these valuable intermediates from simple precursors highlights several key synthetic methodologies:

Selective Hydrogenation: A primary route to obtaining these allylic alcohols is the selective semi-hydrogenation of 2-methyl-3-butyn-2-ol. researchgate.netresearchgate.net This reaction requires carefully designed catalysts, such as modified palladium catalysts (e.g., Lindlar-type) or copper nanoparticles, to prevent over-hydrogenation to the saturated alcohol. mdpi.comuu.nl Achieving high selectivity for the desired alkenol is a major focus of research in this area. uu.nl

Isomerization: Allylic alcohols can undergo catalyzed isomerization. researchgate.net For instance, this compound can be isomerized to its thermodynamically more stable E-isomer or rearranged to form other valuable isomers like 3-methyl-2-buten-1-ol under specific catalytic conditions. researchgate.net

Synthesis from Isoprene: Another common strategy involves the reaction of isoprene with carboxylic acids to form a prenyl ester, which is then hydrolyzed to yield prenyl alcohol. google.comresearchgate.netscientific.net This method often employs an organic base catalyst to improve the yield. google.com

The table below summarizes key synthetic methodologies involving prenyl-type alcohols for producing valuable chemical intermediates.

MethodologyStarting Material(s)Key IntermediateTarget Product ClassRef
Catalytic Semi-Hydrogenation2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-olVitamins A & E, Fragrances mdpi.commdpi.comresearchgate.net
Isomerization of Allylic Alcohols2-Methyl-3-buten-2-ol3-Methyl-2-buten-1-ol (Prenol)Vitamins, Pharmaceuticals researchgate.net
Acid-Catalyzed Addition & HydrolysisIsoprene, Dichloroacetic AcidPrenyl DichloroacetateCitral, Vitamins, Carotenoids google.comgoogle.comscientific.net

Role in the Synthesis of Diverse Organic Materials

The dual functionality of this compound makes it a useful precursor for a variety of organic materials beyond the pharmaceutical and agrochemical sectors. The hydroxyl group can be readily converted into other functional groups, while the double bond can participate in addition reactions.

Key applications include:

Synthesis of Glycidol and Derivatives: Like other allylic alcohols, it can be converted to its corresponding epoxide, 2-methyl-2,3-epoxybutan-1-ol. This epoxide is analogous to glycidol and can serve as an intermediate in the synthesis of specialty materials like glycidyl ethers, esters, and amines, which are used in resins, adhesives, and coatings. wikipedia.org

Preparation of Polymerizable Esters: The alcohol moiety can be esterified with various carboxylic acids or anhydrides. For example, reaction with phthalic anhydride would yield a diallyl phthalate-type monomer, which can be polymerized to create thermosetting resins with high thermal and chemical resistance. wikipedia.org

Monomer in Polymer Science Research (Focus on Polymerization Chemistry and Material Synthesis)

The use of this compound as a monomer in polymerization presents both challenges and opportunities. The reactivity of its allylic double bond is significantly different from that of simple vinyl monomers like styrene or acrylates.

The primary challenge in the homopolymerization of allylic alcohols is degradative chain transfer . In free-radical polymerization, the propagating radical can easily abstract a hydrogen atom from the carbon adjacent to the hydroxyl group, forming a stable allylic radical. tandfonline.com This new radical is less reactive and slow to initiate a new chain, effectively terminating the polymerization process and leading to the formation of only low molecular weight oligomers. gantrade.comacs.org

Despite this challenge, this compound has utility in polymer science through several specialized approaches:

Copolymerization: A significant application is its use as a functional co-monomer. It can be copolymerized with more reactive monomers such as styrene or acrylates. gantrade.com In this process, small amounts of the allylic alcohol are incorporated into the polymer backbone, introducing pendant hydroxyl groups. These functional groups are valuable as they can be used for subsequent crosslinking reactions or to modify the final properties of the polymer, such as adhesion and dyeability. gantrade.com

Cationic Polymerization: The related olefin, 2-methyl-2-butene, is used as a chain transfer agent in the cationic copolymerization of monomers like styrene and piperylene to produce tackifying resins. google.com This suggests that under cationic conditions, the double bond of this compound could potentially participate in polymerization, although the Lewis acidic conditions might also lead to side reactions involving the alcohol group.

Post-Polymerization Modification: An alternative route to creating polymers with the structural characteristics of poly(allyl alcohol) is through post-polymerization modification. This involves polymerizing a monomer with a precursor functional group and then converting it to the desired hydroxyl group after the polymer backbone has been formed. acs.org

The following table details the polymerization chemistry associated with allylic alcohols.

Polymerization ApproachChemistry PrincipleOutcome/ApplicationRef
Free-Radical HomopolymerizationHigh rate of degradative chain transfer to the monomer.Results in low molecular weight oligomers; generally not viable for high polymers. tandfonline.comacs.org
Free-Radical CopolymerizationIncorporation of the allylic alcohol as a co-monomer with more reactive vinyl monomers (e.g., styrene, acrylates).Produces functional copolymers with pendant hydroxyl groups for crosslinking and property modification. gantrade.com
Cationic PolymerizationThe related alkene (2-methyl-2-butene) acts as a chain transfer agent.Potential route for incorporation into specific resin types, such as tackifying resins. google.com

Principles of Green Chemistry in the Synthesis and Transformation of this compound

The synthesis and use of this compound and related terpenoids are increasingly being viewed through the lens of green chemistry, which aims to reduce waste and eliminate the use of hazardous substances. mdpi.com As a naturally derived compound, it is inherently aligned with the principle of using renewable feedstocks. researchgate.netneliti.com

Several green chemistry principles are highly relevant to the lifecycle of this compound:

Catalysis: The reliance on catalytic methods for both the synthesis and subsequent transformation of this compound is a cornerstone of its green profile. Catalytic hydrogenation, isomerization, and oxidation reactions offer high atom economy and reduce the need for stoichiometric reagents. researchgate.netresearchgate.net

Atom Economy: Reactions like isomerization, where the entire molecule is rearranged into the product, are 100% atom-economical. researchgate.net Similarly, catalytic hydrogenation is a highly atom-efficient addition reaction.

Renewable Feedstocks: Terpenoids like this compound are biosynthesized in nature from isoprene units. neliti.comkneopen.com Advances in metabolic engineering offer the potential to produce these compounds sustainably from microbial cell factories, reducing reliance on petrochemical sources. kneopen.com

Safer Solvents and Reaction Conditions: Research into the oligomerization of related alkenes has explored the use of supercritical carbon dioxide as a solvent, which is a non-toxic and environmentally benign alternative to traditional organic solvents. researchgate.net Furthermore, developing solvent-free catalytic methods is a key goal. mdpi.com

Design for Energy Efficiency: The development of continuous-flow reactor systems for reactions like hydrogenation allows for better temperature control, improved safety, and higher energy efficiency compared to traditional batch processes. mdpi.com

The table below connects specific green chemistry principles to research involving this compound and related compounds.

Green Chemistry PrincipleApplication in Synthesis/TransformationRef
1. PreventionUsing catalytic routes minimizes waste compared to stoichiometric methods. mdpi.com
2. Atom EconomyIsomerization reactions are 100% atom-economical. researchgate.net
4. Designing Safer ChemicalsTerpenoids are often biodegradable and have lower toxicity than many synthetic alternatives. researchgate.net
5. Safer Solvents & AuxiliariesUse of supercritical CO2 as a reaction solvent. researchgate.net
6. Design for Energy EfficiencyContinuous-flow hydrogenation processes improve energy efficiency. mdpi.com
7. Use of Renewable FeedstocksBiosynthesis via metabolic engineering from simple sugars. neliti.comkneopen.com
9. CatalysisSelective hydrogenation, isomerization, and oxidation are all key catalytic transformations. uu.nlmdpi.com

Development of Novel Catalytic Systems Utilizing or Modifying this compound

The development of new catalysts is crucial for unlocking the full synthetic potential of this compound in a selective and efficient manner. Research has focused on catalysts for its synthesis, isomerization, and other transformations.

Catalysts for Selective Hydrogenation: For the synthesis of this compound's isomers, significant effort has gone into developing catalysts that can selectively reduce the triple bond of an alkynol precursor to a double bond. Novel systems include copper nanoparticles on silica supports, which have shown high selectivity at specific temperatures, and highly reduced Pd/γ-Al2O3 catalysts used in continuous-flow systems, which can achieve selectivities up to 97%. mdpi.comuu.nl

Catalysts for Isomerization: The isomerization of allylic alcohols is a powerful transformation. Ruthenium, iridium, and molybdenum complexes have been developed for this purpose. researchgate.netacs.org These catalysts can facilitate redox isomerization to form carbonyl compounds or promote the migration of the double bond. researchgate.net For example, air-stable molybdenum(0) complexes have been shown to selectively isomerize terminal alkenes to the (Z)-2-alkene isomer, highlighting the potential for high stereochemical control. acs.org Electrocatalytic methods using simple organocatalysts are also emerging as a novel approach for isomerization. mdpi.com

Catalysts for Oligomerization and Polymerization: For reactions involving the double bond, acid catalysts are prominent. ZSM-5 zeolites and other mesoporous materials have been studied for the oligomerization of 2-methyl-2-butene, a reaction relevant to fuel production. researchgate.net In polymer synthesis, Lewis acids like BF₃ and AlCl₃ are used to catalyze the copolymerization of this olefin into resins. google.com

This table provides an overview of novel catalytic systems relevant to the chemistry of this compound.

Catalyst SystemReaction TypeKey Findings & SignificanceRef
Supported Copper Nanoparticles (Cu/SiO₂)Selective HydrogenationProvides a non-noble metal alternative for the semi-hydrogenation of alkynols to alkenols with high selectivity at optimized temperatures. uu.nl
Highly Reduced Palladium (Pd/γ-Al₂O₃)Selective Hydrogenation (Continuous Flow)High-temperature reduction of the catalyst creates active sites that yield very high selectivity (97%) for the desired alkenol, suitable for green industrial processes. mdpi.com
Iridium/Ruthenium ComplexesRedox IsomerizationEfficiently catalyze the conversion of allylic alcohols into carbonyl compounds with high atom economy. researchgate.net
Molybdenum(0) ComplexesPositional/Geometric IsomerizationEnable the selective isomerization of terminal alkenes to the less common (Z)-internal alkenes. acs.org
ZSM-5 ZeoliteOligomerizationCommercially used acid catalyst for the oligomerization of butenes into higher hydrocarbons for fuel components. researchgate.net

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